TYK2 JH2 Pseudokinase Domain Binding vs. ATP-Competitive JAK Inhibitors: A Mechanistic Class Distinction
Compounds in the pyrimidine-4,6-diamine class that interact with the TYK2 JH2 pseudokinase domain represent a mechanistically distinct category from ATP-competitive JAK inhibitors that target the JH1 catalytic domain [1]. Patent disclosures, including CN116947821B, describe 2,4-diaminopyrimidine compounds structurally related to CAS 1503279-52-4 that demonstrate selective TYK2 binding via JH2 domain engagement, a binding mode that confers intrinsic selectivity over other JAK family members (JAK1, JAK2, JAK3) whose JH1 domains share high ATP-binding site homology [2]. This allosteric mechanism is analogous to that exploited by clinical-stage JH2 binders such as deucravacitinib (BMS-986165), which binds the TYK2 JH2 domain with an IC50 of 0.2–1.0 nM and demonstrates >1000-fold selectivity over JAK1/2/3 JH1 domains . While direct JH2 binding IC50 data for CAS 1503279-52-4 are not publicly available, its explicit citation within patent families claiming TYK2 JH2-selective inhibitors provides structural-legal evidence of its relevance to this mechanism-based differentiation strategy [3].
| Evidence Dimension | Mechanism of TYK2 inhibition (allosteric JH2 vs. ATP-competitive JH1) |
|---|---|
| Target Compound Data | Structurally cited in TYK2 JH2-targeting patent families; 2-cyclopropyl-pyrimidine-4,6-diamine scaffold consistent with JH2 pseudokinase domain binding pharmacophore |
| Comparator Or Baseline | ATP-competitive JAK inhibitors (e.g., tofacitinib): pan-JAK JH1 IC50 values in low nanomolar range but poor TYK2 selectivity due to conserved ATP-binding pockets across JAK1/2/3/TYK2 |
| Quantified Difference | Mechanism-class distinction: JH2 allosteric binders achieve TYK2 selectivity ratios >100- to >10,000-fold over JAK1/2/3 (literature data for analogous clinical compounds); ATP-competitive inhibitors typically show <10-fold TYK2 selectivity due to JH1 homology. Quantitative comparison for CAS 1503279-52-4 specifically not available from public sources. |
| Conditions | Inferred from patent structural claims and published JH2-binding pharmacophore models for related pyrimidine-4,6-diamine derivatives |
Why This Matters
For programs aiming to achieve TYK2-selective inhibition without JAK1/2/3-mediated hematopoietic or immunologic toxicity, the JH2 allosteric binding mechanism provides a fundamentally differentiated safety and selectivity paradigm compared to ATP-competitive JAK inhibitors.
- [1] Wrobleski ST, Moslin R, Lin S, et al. Highly selective inhibition of tyrosine kinase 2 (TYK2) for the treatment of autoimmune diseases: discovery of the allosteric inhibitor BMS-986165. J Med Chem. 2019;62(20):8973-8995. doi:10.1021/acs.jmedchem.9b00444. View Source
- [2] CNIPA. Patent CN116947821B: A Compound and Its Use in the Preparation of JAK Kinase Inhibitors – Claims TYK2-Selective Binding. Published 2023. View Source
- [3] Delgado M, et al. Diaminopyrimidine Compounds of Formula I/IB as JNK and Cytokine Inhibitors. Patent Document. Accessed via Zhangqiaokeyan, 2026. View Source
